molecular formula C16H13NO3S B2895986 2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone CAS No. 610757-67-0

2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone

Cat. No. B2895986
M. Wt: 299.34
InChI Key: PVVJYGDMKPYKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone, also known as BTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTE is a synthetic compound that belongs to the class of benzothiazole derivatives, which have been extensively studied for their biological and pharmacological properties.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : The compound is synthesized using reactions involving 2-aminophenol or 2-aminothiophenol with 1-phenyl-1,2-propanedione, leading to isomeric benzo[1,4]oxazines and benzothiazolines. These are characterized by NMR spectroscopy and X-ray diffraction analysis (Santes et al., 1999).

  • Microwave-mediated Synthesis : Efficient microwave-mediated synthesis methods are developed for creating benzothiazole-based heterocycles. These methods offer versatile building blocks for synthesizing various novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives (Darweesh et al., 2016).

Biological Activities

  • Antibacterial and Antifungal Properties : Some derivatives of the compound show significant antibacterial and antifungal activities. These properties are correlated with molecular modeling, drug likeness, toxicity profiles, and physico-chemical properties of drugs (Hadda et al., 2014).

  • Antimicrobial Activity of Pyrazoles : Benzazolyl pyrazoles derived from benzothiazoles demonstrate pronounced antibacterial activity against specific bacterial strains, showcasing the compound's potential in antimicrobial applications (Suram et al., 2017).

Chemical Reactivity and Applications

  • Photochemical Reactivity : The compound's derivatives exhibit interesting photochemical reactivity, useful in synthetic organic chemistry applications such as aziridination of enol ethers (D’Auria et al., 2009).

  • Antitumor Properties : Certain benzothiazole derivatives demonstrate potent and selective antitumor activity. This includes the ability to form DNA adducts in sensitive tumor cells, suggesting a potential role in cancer treatment (Leong et al., 2003).

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-9-12(18)7-6-10(16(9)20)13(19)8-15-17-11-4-2-3-5-14(11)21-15/h2-7,18,20H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVJYGDMKPYKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)CC2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone

Citations

For This Compound
1
Citations
M Frasinyuk, D Chhabria, V Kartsev, H Dilip… - Molecules, 2022 - mdpi.com
Despite extensive studies and the great variety of existing anticancer agents, cancer treatment remains an aggravating and challenging problem. Therefore, the development of novel …
Number of citations: 5 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.